2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is a chemical compound with the molecular formula C14H9Cl3N4O It is known for its unique structure, which includes a trichloroacetamide group attached to a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the reaction of 2-phenyl-2H-benzotriazole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-phenyl-2H-benzotriazole+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.
Substitution: The trichloroacetamide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s potential biological activity is explored in various studies, including its effects on enzymes and cellular processes.
Medicine: Research is conducted to investigate its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzotriazole moiety may also interact with specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are known for their UV-absorbing properties and are used as stabilizers in plastics and coatings.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound is used as a UV absorber and has similar structural features.
Uniqueness
2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct reactivity and potential biological activity. Its combination of benzotriazole and trichloroacetamide functionalities makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-phenylbenzotriazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4O/c15-14(16,17)13(22)18-9-6-7-11-12(8-9)20-21(19-11)10-4-2-1-3-5-10/h1-8H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXYPBIRKOUTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362143 |
Source
|
Record name | STK095760 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-20-8 |
Source
|
Record name | STK095760 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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